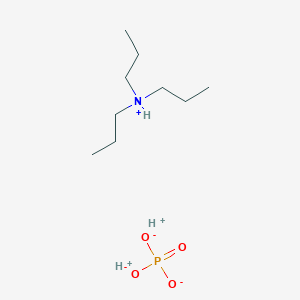
Tripropylammonium dihydrogenphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripropylammonium dihydrogenphosphate is a chemical compound with the molecular formula C9H24NO4P.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tripropylammonium dihydrogenphosphate can be synthesized through the reaction of tripropylamine with phosphoric acid. The reaction typically involves mixing tripropylamine with an aqueous solution of phosphoric acid under controlled temperature and pH conditions to form the desired ionic liquid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The resulting compound is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Tripropylammonium dihydrogenphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various phosphates, while substitution reactions can produce a range of substituted ammonium compounds .
Aplicaciones Científicas De Investigación
Tripropylammonium dihydrogenphosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique ionic properties.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme stabilization and protein crystallization.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery and formulation.
Mecanismo De Acción
The mechanism of action of tripropylammonium dihydrogenphosphate involves its interaction with molecular targets through ionic and hydrogen bonding. These interactions can influence the stability and reactivity of other molecules, making it a valuable tool in various applications. The specific pathways involved depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- Tripropylammonium bis(trifluoromethanesulfonyl)imide
- Tripropylammonium hydrogen sulfate
- Tripropylammonium 2-sulfobenzoate
Uniqueness
Tripropylammonium dihydrogenphosphate is unique due to its specific ionic structure and properties, which make it particularly suitable for applications requiring high thermal stability and proton conductivity. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and interaction with other molecules .
Propiedades
Número CAS |
35687-90-2 |
|---|---|
Fórmula molecular |
C9H24NO4P |
Peso molecular |
241.27 g/mol |
Nombre IUPAC |
N,N-dipropylpropan-1-amine;phosphoric acid |
InChI |
InChI=1S/C9H21N.H3O4P/c1-4-7-10(8-5-2)9-6-3;1-5(2,3)4/h4-9H2,1-3H3;(H3,1,2,3,4) |
Clave InChI |
FEBXQZCZEKDGEZ-UHFFFAOYSA-N |
SMILES |
[H+].[H+].CCC[NH+](CCC)CCC.[O-]P(=O)([O-])[O-] |
SMILES canónico |
CCCN(CCC)CCC.OP(=O)(O)O |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















